Protonation Behavior: A Direct Comparison with Its Des-sulfonic Analog
The introduction of a sulfonic acid group significantly alters the compound's ability to accept a second proton in highly acidic media. Compared to the parent compound, the second protonation equilibrium for the target compound requires a more acidic environment, shifting the relevant pKa value significantly [1]. This difference is crucial for applications where the molecule's charge state at extreme pH affects its reactivity or spectral properties.
| Evidence Dimension | pKa value for second protonation (diprotonation) in sulfuric acid |
|---|---|
| Target Compound Data | -11.1 |
| Comparator Or Baseline | 4-Hydroxyazobenzene (pKa2 = -10.2) |
| Quantified Difference | ΔpKa = -0.9 (target compound is less basic towards second protonation) |
| Conditions | 100% H2SO4 region; Canadian Journal of Chemistry, 1969 [1] |
Why This Matters
This demonstrates that the sulfonic acid group electronically modifies the azobenzene core, affecting its diprotonation equilibrium, which is a critical factor for reactivity in superacidic media and for understanding its fundamental acid-base chemistry.
- [1] Strachan, W. M. J., Dolenko, A., & Buncel, E. (1969). Diprotonation equilibria involving 4-hydroxyazobenzene and 4-hydroxyazobenzene-4′-sulfonic acid. Canadian Journal of Chemistry, 47(19), 3631-3636. View Source
